molecular formula C19H18N4O2S B2735754 5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428358-96-6

5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2735754
CAS RN: 1428358-96-6
M. Wt: 366.44
InChI Key: SGPMSPIFAJSEOP-UHFFFAOYSA-N
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Description

5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a critical area of research due to their prevalence in bioactive molecules and pharmaceutical agents. Compounds similar to 5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been explored for their utility in generating diverse heterocyclic frameworks. For instance, the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines showcases the flexibility of pyrazole derivatives in forming complex structures with potential biological activity (Kolar et al., 1996), (Mahmoud et al., 2017).

Medicinal Chemistry Applications

In medicinal chemistry, pyrazole derivatives, including those related to the compound of interest, have been investigated for various biological activities. The exploration of phenylbipyridinylpyrazole derivatives has led to the discovery of compounds with potential antiproliferative effects against tumor cell lines, indicating their promise as anticancer agents (Al-Sanea et al., 2015). Additionally, sulfur-containing pyrazole-pyridine hybrids have been synthesized and shown to exhibit antimicrobial activity, highlighting the broad spectrum of biological applications for these compounds (Desai et al., 2022).

Molecular Structure and Interaction Studies

Understanding the molecular structure and interactions of heterocyclic compounds is fundamental for designing more effective drugs and materials. Studies on compounds such as 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one have contributed to our knowledge of guanine analogues and their properties, despite not showing antiviral activity (Ehler et al., 1977). The investigation of isomorphous methyl- and chloro-substituted heterocyclic analogues has also provided insights into the structural requirements for specific molecular interactions, adhering to the chlorine-methyl (Cl-Me) exchange rule (Swamy et al., 2013).

properties

IUPAC Name

5-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-12-10-20-15(13(2)18(12)25-3)11-22-6-7-23-16(19(22)24)9-14(21-23)17-5-4-8-26-17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMSPIFAJSEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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